

Application Note: Comprehensive Analytical Characterization of 1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene

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Compound of Interest

Compound Name:	1-(3-HYDROXY-4-METHOXYPHENYL)-2-NITROPROPENE
CAS No.:	322474-08-8
Cat. No.:	B1501663

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Introduction

1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene is a nitrostyrene derivative of significant interest in medicinal chemistry and organic synthesis. As a conjugated nitroolefin, it serves as a versatile precursor for various pharmacologically active compounds and other valuable chemical intermediates.[1] The precise characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical parameters in drug development and chemical research. This application note provides a comprehensive guide to the analytical methodologies for the thorough characterization of **1-(3-hydroxy-4-methoxyphenyl)-2-nitropropene**, intended for researchers, scientists, and professionals in drug development.

The analytical techniques detailed herein provide orthogonal information, ensuring a complete and reliable characterization of the molecule. These methods include spectroscopic techniques

for structural elucidation (NMR, FTIR, UV-Vis), chromatographic methods for purity assessment (HPLC, GC-MS), and thermal analysis for stability profiling (DSC, TGA).

Spectroscopic Characterization

Spectroscopic methods are fundamental for the unambiguous identification and structural confirmation of **1-(3-hydroxy-4-methoxyphenyl)-2-nitropropene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (^1H) and Carbon-13 (^{13}C) NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of signals in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, provide a detailed map of the molecule's carbon-hydrogen framework.

Protocol for NMR Analysis:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum using standard parameters. Typical spectral width would be from 0 to 12 ppm.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum. A proton-decoupled experiment is standard.
- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Expected Spectral Data:

The following table summarizes the expected chemical shifts for the key protons and carbons of **1-(3-hydroxy-4-methoxyphenyl)-2-nitropropene**. These values are predictive and may vary slightly based on the solvent and instrument used.

^1H NMR	Predicted Chemical Shift (ppm)	^{13}C NMR	Predicted Chemical Shift (ppm)
Aromatic CH	6.8 - 7.5	Aromatic C	110 - 130
Vinylic CH	7.5 - 8.5	Vinylic C	130 - 150
Methoxy (OCH_3)	~3.9	Methoxy C	~56
Methyl (CH_3)	~2.5	Methyl C	~15
Hydroxyl (OH)	Variable (broad singlet)	C-OH	145 - 150
C- NO_2	140 - 150		

Note: The presence of the nitro group and the phenolic hydroxyl group can influence the precise chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule. The vibrational frequencies of specific bonds provide a characteristic fingerprint of the compound.

Protocol for FTIR Analysis:

- **Sample Preparation:** Prepare the sample as a KBr pellet or by depositing a thin film from a volatile solvent onto a salt plate (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is also a convenient sampling method.
- **Instrumentation:** Use a standard FTIR spectrometer.
- **Data Acquisition:** Record the spectrum typically in the range of 4000-400 cm^{-1} .
- **Data Interpretation:** Identify the characteristic absorption bands for the functional groups.

Expected Vibrational Frequencies:

Functional Group	Characteristic Absorption (cm ⁻¹)
O-H stretch (phenolic)	3200 - 3600 (broad)
C-H stretch (aromatic)	3000 - 3100
C-H stretch (aliphatic)	2850 - 3000
C=C stretch (alkene)	1600 - 1650
C=C stretch (aromatic)	1450 - 1600
N=O stretch (nitro, asymmetric)	1500 - 1550
N=O stretch (nitro, symmetric)	1300 - 1370
C-O stretch (methoxy)	1000 - 1300

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system.

Protocol for UV-Vis Analysis:

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Scan the absorbance of the solution over a range of approximately 200-800 nm.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}).

The extended conjugation in **1-(3-hydroxy-4-methoxyphenyl)-2-nitropropene**, involving the phenyl ring, the nitro group, and the double bond, is expected to result in a strong absorbance in the UV region.

Chromatographic Analysis

Chromatographic techniques are essential for determining the purity of the compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for purity assessment and quantification.^{[2][3]}

A reversed-phase method is typically suitable for this type of compound.^[2]

Protocol for HPLC Analysis:

- **HPLC System:** A standard HPLC system with a UV detector is required.
- **Column:** A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.^[2]
- **Mobile Phase:** A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.^[4]
- **Detection:** UV detection at a wavelength where the compound exhibits strong absorbance (determined from UV-Vis analysis).
- **Sample Preparation:** Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.^[2]
- **Analysis:** Inject the sample and record the chromatogram. The purity can be determined by the area percentage of the main peak.

Illustrative HPLC Method Parameters:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-20 min, 30-90% B
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Detection	UV at λ max
Column Temperature	30 $^{\circ}$ C

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.^{[5][6]} It is particularly useful for identifying impurities and by-products.^{[5][6][7]}

Protocol for GC-MS Analysis:

- GC-MS System: A standard GC-MS system with an electron ionization (EI) source.
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5) is typically used.
- Carrier Gas: Helium at a constant flow rate.
- Oven Program: A temperature gradient program to ensure good separation of components.
- Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, ethyl acetate). Derivatization may be necessary to improve the volatility and chromatographic behavior of the compound, especially due to the phenolic hydroxyl group.^[8]
- Analysis: Inject the sample into the GC. The separated components are then introduced into the mass spectrometer for detection and identification based on their mass spectra.

Typical GC-MS Parameters:

Parameter	Condition
Column	HP-5ms, 30 m x 0.25 mm, 0.25 μ m
Inlet Temperature	250 $^{\circ}$ C
Carrier Gas	Helium, 1.0 mL/min
Oven Program	100 $^{\circ}$ C (1 min), then 10 $^{\circ}$ C/min to 280 $^{\circ}$ C (5 min)
MS Source Temperature	230 $^{\circ}$ C
MS Quad Temperature	150 $^{\circ}$ C
Ionization Mode	Electron Ionization (EI), 70 eV
Mass Range	40-500 amu

Thermal Analysis

Thermal analysis techniques provide information on the thermal stability and phase behavior of the compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and purity of a crystalline solid.

Protocol for DSC Analysis:

- Instrumentation: A calibrated DSC instrument.
- Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an aluminum pan and seal it.
- Heating Program: Heat the sample at a constant rate (e.g., 10 $^{\circ}$ C/min) under an inert atmosphere (e.g., nitrogen).[9]

- **Data Analysis:** The melting point is determined from the onset or peak of the endothermic melting event. The sharpness of the peak can be an indicator of purity.

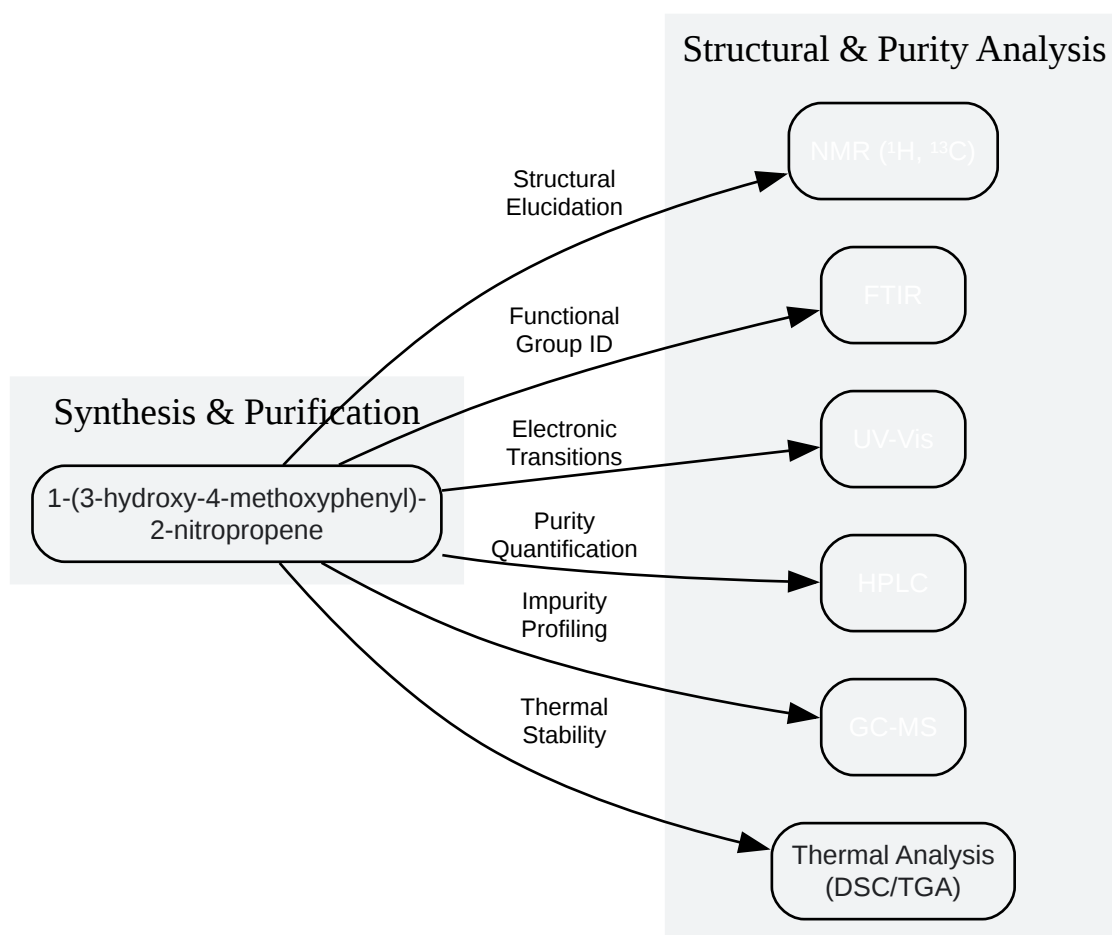
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Protocol for TGA Analysis:

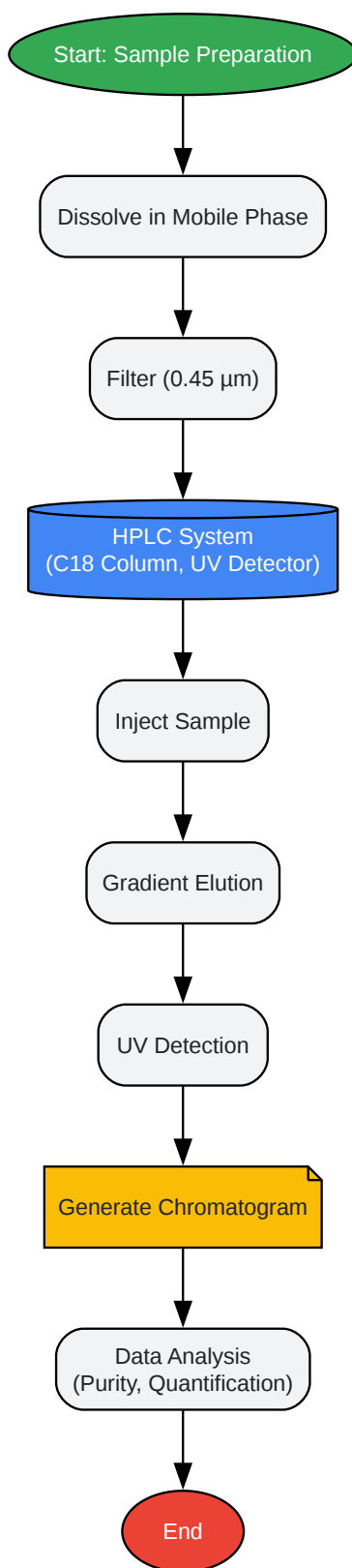
- **Instrumentation:** A calibrated TGA instrument.
- **Sample Preparation:** Place a small amount of the sample (5-10 mg) in the TGA pan.
- **Heating Program:** Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) to a temperature beyond its decomposition point.^[9]
- **Data Analysis:** The TGA curve shows the temperature at which weight loss occurs, indicating decomposition.

Visualizations



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Caption: Analytical workflow for characterization.



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Caption: HPLC analysis protocol workflow.

Conclusion

The comprehensive analytical characterization of **1-(3-hydroxy-4-methoxyphenyl)-2-nitropropene** requires a multi-technique approach. The combination of spectroscopic, chromatographic, and thermal analysis methods provides a robust and reliable means of confirming the structure, assessing the purity, and determining the stability of this important chemical intermediate. The protocols and expected data presented in this application note serve as a valuable resource for researchers and scientists involved in the synthesis, development, and quality control of this compound and related nitrostyrene derivatives.

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